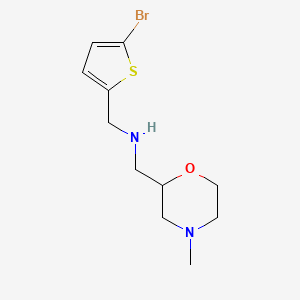![molecular formula C15H15N3O B14912397 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common reagents used in these reactions include ammonium acetate, acetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials .
Wirkmechanismus
The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Potent inhibitor of CK1δ/ε, used in cancer research
Uniqueness
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-(2-aminobenzimidazol-1-yl)-4,5-dimethylphenol |
InChI |
InChI=1S/C15H15N3O/c1-9-7-13(14(19)8-10(9)2)18-12-6-4-3-5-11(12)17-15(18)16/h3-8,19H,1-2H3,(H2,16,17) |
InChI-Schlüssel |
YXACSFRLENZATN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)N2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)


![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)


![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)





